
1H-1,2,4-Triazole, 1-(2-methyl-2-propenyl)-3,5-dinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole, 1-(2-methyl-2-propenyl)-3,5-dinitro- is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a 2-methyl-2-propenyl group and two nitro groups at the 3 and 5 positions of the triazole ring. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole, 1-(2-methyl-2-propenyl)-3,5-dinitro- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the nitration of 1H-1,2,4-triazole derivatives with nitric acid or a nitrating mixture. The reaction conditions, such as temperature, concentration, and reaction time, are carefully optimized to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and minimizing the risk of hazardous by-products. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1H-1,2,4-Triazole, 1-(2-methyl-2-propenyl)-3,5-dinitro- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas or metal hydrides.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
1H-1,2,4-Triazole, 1-(2-methyl-2-propenyl)-3,5-dinitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole, 1-(2-methyl-2-propenyl)-3,5-dinitro- involves its interaction with specific molecular targets. The nitro groups and the triazole ring play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole, 3,5-dinitro-: Lacks the 2-methyl-2-propenyl group, resulting in different chemical and biological properties.
1H-1,2,4-Triazole, 1-(2-methyl-2-propenyl)-: Lacks the nitro groups, leading to different reactivity and applications.
Uniqueness
1H-1,2,4-Triazole, 1-(2-methyl-2-propenyl)-3,5-dinitro- is unique due to the presence of both the 2-methyl-2-propenyl group and the nitro groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
54753-14-9 |
|---|---|
Molecular Formula |
C6H7N5O4 |
Molecular Weight |
213.15 g/mol |
IUPAC Name |
1-(2-methylprop-2-enyl)-3,5-dinitro-1,2,4-triazole |
InChI |
InChI=1S/C6H7N5O4/c1-4(2)3-9-6(11(14)15)7-5(8-9)10(12)13/h1,3H2,2H3 |
InChI Key |
FYHDPLBDTQMJEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN1C(=NC(=N1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[(E)-Diazenediyl]bis(tetrafluoropyridine)](/img/structure/B14624124.png)

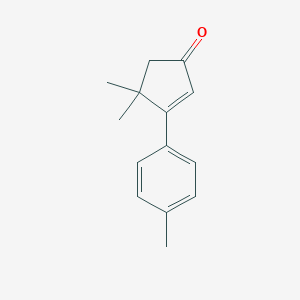
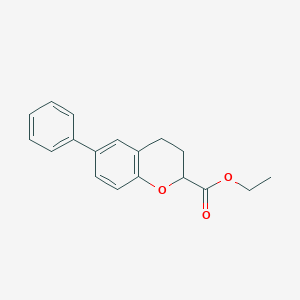
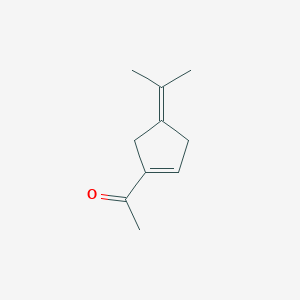
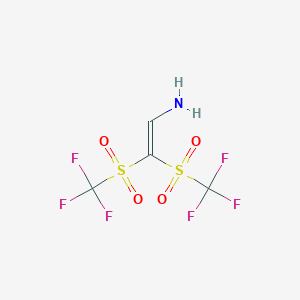
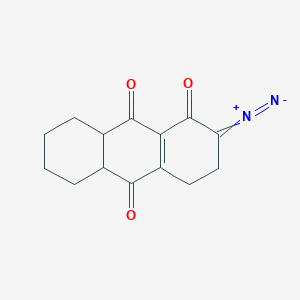


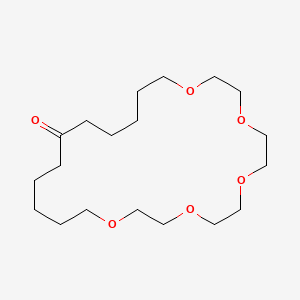
![N-[3,5-bis(trifluoromethyl)phenyl]-4-chlorobenzamide](/img/structure/B14624171.png)
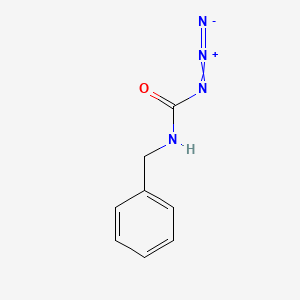
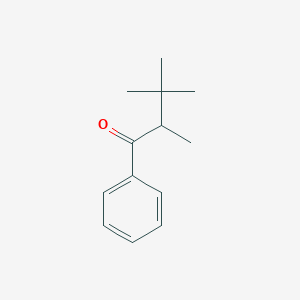
![4-[4-(Pentyloxy)piperidine-1-sulfonyl]benzene-1-sulfonamide](/img/structure/B14624182.png)
